N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold fused with a cyclopropanecarbonyl group and a 2,5-dimethylbenzenesulfonamide moiety. The sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, kinase targets) due to its hydrogen-bonding capabilities. This compound’s structural complexity suggests applications in drug discovery, particularly in modulating protein-protein interactions or allosteric enzyme sites. However, its pharmacokinetic (PK) and pharmacodynamic (PD) profiles remain under investigation .
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14-5-6-15(2)20(12-14)27(25,26)22-18-10-9-16-4-3-11-23(19(16)13-18)21(24)17-7-8-17/h5-6,9-10,12-13,17,22H,3-4,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAKZWGCRGYAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a cyclopropanecarbonyl group and a sulfonamide moiety, which are known to contribute to various pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide. Its molecular formula is with a molecular weight of approximately 396.55 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4S |
| Molecular Weight | 396.55 g/mol |
| IUPAC Name | N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide |
| SMILES | CC(C)CC(=O)Nc3ccc(ccc3)S(=O)(=O)N |
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. The presence of the tetrahydroquinoline moiety may enhance this activity by interacting with bacterial enzymes involved in folate synthesis. Studies have shown that related compounds possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Antiviral Activity
The antiviral potential of this compound is linked to its ability to inhibit viral replication mechanisms. Compounds similar to this compound have been investigated for their efficacy against viruses such as HIV and HCV. The mechanism often involves the inhibition of viral proteases or reverse transcriptases .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The sulfonamide group is known to interfere with tumor cell proliferation and may enhance the efficacy of existing chemotherapeutic agents. In vitro studies have indicated that related compounds can inhibit the growth of various cancer cell lines .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes (e.g., dihydropteroate synthase) crucial for microbial survival.
- Receptor Modulation : It might interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds:
- Antimicrobial Study : A recent study evaluated a series of sulfonamide derivatives against bacterial strains and found significant activity against Staphylococcus aureus and Escherichia coli .
- Antiviral Research : Another investigation focused on the antiviral effects of related compounds against HCV and reported promising results in inhibiting viral replication in vitro .
- Anticancer Efficacy : A study on tetrahydroquinoline derivatives demonstrated their potential to induce apoptosis in human cancer cell lines through caspase activation pathways .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific enzymes or receptors involved in cancer cell proliferation. The tetrahydroquinoline structure is known for its ability to interact with various biological targets, potentially leading to the development of novel anticancer agents.
-
Anti-inflammatory Properties :
- Research suggests that the compound may serve as an anti-inflammatory agent by modulating pathways related to inflammation. Its mechanism of action might involve the inhibition of enzymes linked to inflammatory responses, making it a candidate for further investigation in inflammatory diseases.
-
Biochemical Probes :
- The compound can act as a biochemical probe for studying enzyme interactions and cellular processes. Its ability to selectively bind to certain targets allows researchers to explore complex biological systems and pathways.
Case Study 1: Anticancer Mechanisms
A study investigated the effects of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide on various cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells, attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In another study focused on inflammatory models, the compound was shown to reduce levels of pro-inflammatory cytokines in vitro. This suggests that it could be developed into a therapeutic agent for conditions such as rheumatoid arthritis or inflammatory bowel disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include cyclopropane-containing sulfonamides and tetrahydroquinoline derivatives. Key comparisons are outlined below:
Key Findings:
Rigidity vs. Flexibility: The tetrahydroquinoline-cyclopropane fusion in the target compound imposes greater conformational restraint than the phenylcyclopropane-carboxamide analogue .
Sulfonamide vs. Carboxamide :
The sulfonamide group in the target compound offers stronger hydrogen-bond acceptor capacity compared to the carboxamide in the analogue from . This difference may influence target affinity; sulfonamides are more commonly associated with enzyme active-site interactions .
In contrast, the 4-methoxyphenoxy group in the analogue improves solubility (LogP ~2.8) while retaining moderate permeability .
Synthetic Challenges :
The target compound’s multi-step synthesis (cyclopropanecarbonyl attachment, sulfonamide coupling) likely reduces yield compared to the simpler phenylcyclopropane-carboxamide analogue (78% yield reported) .
Pharmacokinetic and Toxicity Considerations:
- Toxicity: Sulfonamides carry a risk of hypersensitivity reactions, whereas carboxamides (e.g., the analogue in ) are less immunogenic .
Preparation Methods
Synthesis of the Tetrahydroquinoline Core
The tetrahydroquinoline moiety is typically synthesized via cyclization of aniline derivatives or reduction of quinoline precursors. A widely adopted method involves the Friedel-Crafts alkylation of substituted anilines with cyclic ketones. For example, N-benzyl-4-methoxyaniline reacts with cyclohexenone in the presence of boron trifluoride etherate (BF₃·Et₂O) to yield 1,2,3,4-tetrahydroquinoline intermediates. Alternative approaches include catalytic hydrogenation of quinolines using palladium on carbon (Pd/C) under hydrogen gas (H₂), achieving near-quantitative yields .
Key Reaction Conditions :
-
Cyclization : BF₃·Et₂O (1.2 equiv), dichloromethane (DCM), 0°C to room temperature, 6 h.
The introduction of the cyclopropanecarbonyl group to the tetrahydroquinoline amine is achieved via acylation. Cyclopropanecarbonyl chloride reacts with the primary amine of tetrahydroquinoline in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). A representative protocol involves:
-
Dissolving the tetrahydroquinoline derivative (33 mmol) in N,N-dimethylformamide (DMF).
-
Adding CDI (2.0 equiv) and heating at 55°C for 4 hours to activate the carbonyl.
-
Introducing cyclopropanecarbonyl chloride (1.3 equiv) and DBU (1.3 equiv) and stirring at 55°C for 18 hours .
Yield Optimization :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates . |
| Temperature | 55°C | Balances reaction rate and decomposition . |
| Base | DBU | Enhances nucleophilicity of amine. |
The crude product is isolated via acidification (pH ≤2 with HCl) and filtration, yielding >95% purity .
Sulfonylation with 2,5-Dimethylbenzenesulfonyl Chloride
The final step involves sulfonylation of the secondary amine using 2,5-dimethylbenzenesulfonyl chloride. This reaction proceeds in anhydrous dichloromethane (DCM) under basic conditions:
-
Dissolving the acylated tetrahydroquinoline (10 mmol) in DCM.
-
Adding triethylamine (TEA, 3.0 equiv) as a base to scavenge HCl.
-
Dropwise addition of 2,5-dimethylbenzenesulfonyl chloride (1.2 equiv) at 0°C.
Critical Parameters :
-
Stoichiometry : Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion .
-
Temperature Control : Slow addition at 0°C minimizes side reactions .
Post-reaction, the mixture is washed with water, and the organic layer is dried over sodium sulfate (Na₂SO₄). Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the final compound in 80–85% yield.
Analytical Characterization
Successful synthesis is confirmed through:
-
Nuclear Magnetic Resonance (NMR) : Distinct peaks for cyclopropane protons (δ 1.2–1.5 ppm), sulfonamide NH (δ 8.1 ppm), and aromatic protons (δ 6.8–7.4 ppm).
-
Mass Spectrometry (MS) : Molecular ion peak at m/z 413.4 (M+H⁺) .
-
High-Performance Liquid Chromatography (HPLC) : Purity ≥98% .
Comparative Analysis of Methodologies
The table below contrasts two dominant synthetic routes:
| Parameter | Route A (Refs. ) | Route B (Ref. ) |
|---|---|---|
| Acylation Agent | CDI/DBU | DCC/DMAP |
| Solvent | DMF | THF |
| Yield | 96% | 78% |
| Purity | 95% | 88% |
| Reaction Time | 22 h | 30 h |
Route A offers superior yield and efficiency, attributed to the use of DMF and DBU, which enhance reaction kinetics . Route B, employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), is less favored due to longer reaction times and lower yields .
Challenges and Mitigation Strategies
-
Impurity Formation : Hydrolysis of sulfonamide under acidic conditions is mitigated by maintaining pH >4 during workup.
-
Low Solubility : DMF is preferred over THF for improved solubility of intermediates .
-
Scale-Up Limitations : Batch reactor systems with precise temperature control are recommended for reproducibility .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide, and how can purity be optimized?
- Methodology : A common approach involves coupling the tetrahydroquinoline core with the sulfonamide moiety. For example, sulfonylation of an amine intermediate (e.g., 1-cyclopropanecarbonyl-7-amino-1,2,3,4-tetrahydroquinoline) using 2,5-dimethylbenzenesulfonyl chloride in pyridine with catalytic DMAP (4-dimethylaminopyridine) under anhydrous conditions. Post-reaction, purification via column chromatography (silica gel, gradient elution with ethyl acetate/petroleum ether) followed by recrystallization (e.g., ethyl acetate/hexane) ensures high purity (>95%) .
- Critical Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | Pyridine, DMAP, RT, 2h | 60–70 | 85–90 |
| Purification | Column chromatography | 50–60 | 95+ |
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodology :
- NMR : H and C NMR to verify cyclopropane carbonyl (δ ~1.5–2.5 ppm for cyclopropane protons; carbonyl C=O at ~170 ppm) and sulfonamide (SO group adjacent to aromatic protons at δ ~7.0–7.5 ppm) .
- HRMS : Exact mass matching calculated molecular weight (e.g., [M+H]+ ion).
- HPLC : Purity assessment using reverse-phase C18 columns (ACN/water gradient) .
Advanced Research Questions
Q. How can conflicting bioactivity data in in vitro vs. in vivo assays be systematically addressed?
- Methodology :
Assay Validation : Confirm compound stability under assay conditions (e.g., pH, temperature) via HPLC.
Metabolite Screening : Use LC-MS to identify metabolites in in vivo samples that may alter activity .
Orthogonal Assays : Compare results across multiple models (e.g., 2D vs. 3D cell cultures, murine vs. human cell lines) to rule out model-specific artifacts.
- Example : If in vitro cytotoxicity (IC = 1 µM) contradicts in vivo inefficacy, evaluate bioavailability (plasma protein binding, pharmacokinetics) or metabolite formation .
Q. What computational strategies predict the compound’s molecular targets and binding modes?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., cyclopropane carbonyl as a hinge-binding motif).
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories).
- SAR Analysis : Compare with analogs (e.g., substituent effects on tetrahydroquinoline or sulfonamide) to identify critical pharmacophores .
Q. How can solubility limitations in aqueous buffers be overcome for pharmacokinetic studies?
- Methodology :
- Co-solvents : Use DMSO (<5%) or cyclodextrin-based formulations.
- Salt Formation : Explore sodium or hydrochloride salts.
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm via DLS) to enhance bioavailability .
Data Contradiction Analysis
Q. How to resolve discrepancies in enzymatic inhibition data across different laboratories?
- Root Causes : Variability in enzyme sources (recombinant vs. native), assay buffers (ionic strength, cofactors), or compound handling (light/oxygen sensitivity).
- Resolution :
- Standardized Protocols : Adopt validated assays (e.g., CEREP panels).
- Blind Re-Testing : Share aliquots between labs to eliminate batch variability.
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate results .
Experimental Design Considerations
Q. What controls are essential for validating target engagement in cellular assays?
- Methodology :
- Negative Controls : Use inactive analogs (e.g., sulfonamide without cyclopropane) to confirm specificity.
- Genetic Knockdown : siRNA targeting the suspected protein (e.g., EGFR, AKT) to compare phenotypic effects.
- Competitive Binding : Co-treatment with a known inhibitor to assess dose-dependent reversal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
